molecular formula C8H11ClN2O B13158136 1-(4-chlorobutyl)-1H-pyrazole-4-carbaldehyde CAS No. 1315366-63-2

1-(4-chlorobutyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13158136
CAS No.: 1315366-63-2
M. Wt: 186.64 g/mol
InChI Key: UMGROLHEYICERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorobutyl group attached to the nitrogen atom at position 1 and a formyl group at position 4 of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorobutyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of pyrazole with 4-chlorobutyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to yield the desired compound.

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobutyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The 4-chlorobutyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. These interactions can trigger downstream signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

1-(4-Chlorobutyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(4-Chlorobutyl)-1H-tetrazole: This compound has a tetrazole ring instead of a pyrazole ring, which can affect its chemical reactivity and biological activity.

    1-(4-Chlorobutyl)-1H-indole: This compound contains an indole ring, which can influence its interaction with biological targets differently compared to the pyrazole ring.

    1-(4-Chlorobutyl)-1H-imidazole:

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

1315366-63-2

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

1-(4-chlorobutyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C8H11ClN2O/c9-3-1-2-4-11-6-8(7-12)5-10-11/h5-7H,1-4H2

InChI Key

UMGROLHEYICERG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCCCl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.